

# Introduction: The Strategic Value of Halogenated Pyridine Scaffolds

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## Compound of Interest

Compound Name: (3,6-Dichloropyridin-2-yl)methanol

CAS No.: 58804-10-7

Cat. No.: B1321737

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In the landscape of modern drug discovery and agrochemical development, pyridine-based scaffolds are indispensable building blocks due to their prevalence in biologically active molecules and their capacity for diverse chemical functionalization. Among these, halogenated pyridines offer a unique advantage, serving as versatile handles for introducing molecular complexity through reactions like nucleophilic aromatic substitution (S<sub>N</sub>Ar) and transition-metal-catalyzed cross-coupling. **(3,6-Dichloropyridin-2-yl)methanol** is a particularly valuable reagent, combining the reactivity of a dichlorinated pyridine ring with a primary alcohol for subsequent synthetic elaboration.

This guide provides an in-depth analysis of **(3,6-Dichloropyridin-2-yl)methanol**, intended for researchers, medicinal chemists, and process development scientists. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, providing a framework for its strategic deployment in complex molecule synthesis.

## PART 1: Core Chemical and Physical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective use. The molecular formula of **(3,6-Dichloropyridin-2-yl)methanol** is C<sub>6</sub>H<sub>5</sub>Cl<sub>2</sub>NO.<sup>[1]</sup> Its

molecular weight is approximately 178.02 g/mol .[2][3]

Table 1: Physicochemical and Identification Data for **(3,6-Dichloropyridin-2-yl)methanol**

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> Cl <sub>2</sub> NO | [1][2]    |
| Molecular Weight  | 178.02 g/mol                                     | [2][3]    |
| Exact Mass        | 176.9748192 Da                                   | [4]       |
| CAS Number        | 58804-10-7                                       | [1][3]    |
| IUPAC Name        | (3,6-Dichloropyridin-2-yl)methanol               | N/A       |
| SMILES            | <chem>C1=C(C=NC(=C1Cl)Cl)CO</chem>               | [4]       |
| InChIKey          | ZOFUJOU LXZPZHP-UHFFFAOYSA-N                     | [4]       |
| Physical Form     | Solid  |           |
| Purity (Typical)  | ≥97%   | [5]       |

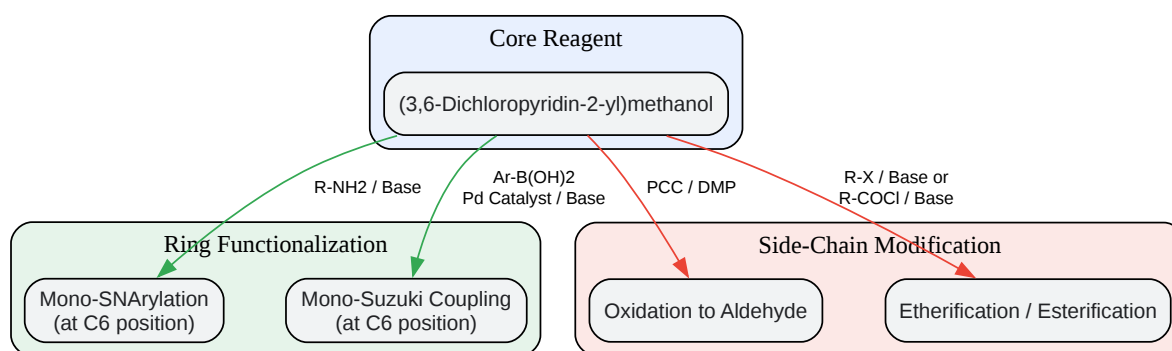
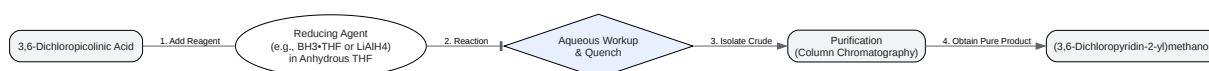
## PART 2: Synthesis and Structural Verification

The synthesis of **(3,6-Dichloropyridin-2-yl)methanol** typically originates from its corresponding carboxylic acid, 3,6-dichloropicolinic acid. The choice of this precursor is strategic; 3,6-dichloropicolinic acid itself is a valuable compound, often synthesized via electrochemical methods from 3,4,5,6-tetrachloropicolinic acid, which provides high yield and purity.[6] The subsequent reduction of the carboxylic acid to the primary alcohol is a standard and high-yielding transformation in organic synthesis.

### Proposed Synthetic Workflow

The logical pathway involves the selective reduction of the carboxylic acid functional group in the presence of the chlorinated pyridine ring. Strong, non-selective reducing agents could potentially lead to hydrodechlorination, a common side reaction with halogenated heterocycles. Therefore, a careful choice of reducing agent is paramount. Borane complexes (e.g., BH<sub>3</sub>·THF)

or lithium aluminum hydride (LiAlH<sub>4</sub>) under controlled conditions are suitable for this transformation.



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